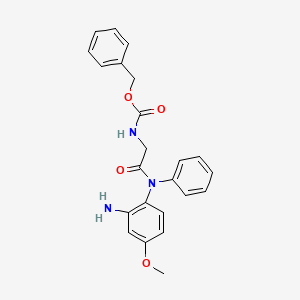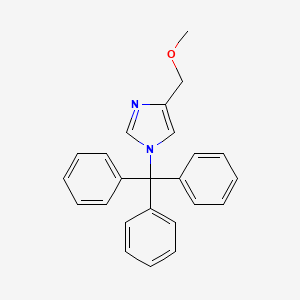
4-(Methoxymethyl)-1-trityl-1H-imidazole
Overview
Description
4-(Methoxymethyl)-1-trityl-1H-imidazole is a chemical compound with the following characteristics:
- Chemical Formula : C<sub>20</sub>H<sub>19</sub>NO
- Molecular Weight : Approximately 291.37 g/mol
- IUPAC Name : 4-(Methoxymethyl)-1-trityl-1H-imidazole
Synthesis Analysis
The synthesis of 4-(Methoxymethyl)-1-trityl-1H-imidazole involves several steps. One common approach is the reaction of 4-methoxybenzyl bromide (also known as p-methoxybenzyl bromide) with an appropriate imidazole derivative. The bromomethyl group in the benzyl bromide reacts with the nitrogen atom in the imidazole ring, resulting in the formation of the desired compound.
Here’s a simplified representation of the synthesis:
- 4-Methoxybenzyl bromide reacts with an imidazole derivative.
- The bromomethyl group is incorporated into the imidazole ring, yielding 4-(Methoxymethyl)-1-trityl-1H-imidazole.
Molecular Structure Analysis
The molecular structure of 4-(Methoxymethyl)-1-trityl-1H-imidazole consists of an imidazole ring with a trityl (triphenylmethyl) group attached at position 1. The methoxymethyl group is also linked to the imidazole ring. The trityl group provides stability and protection for the imidazole moiety.
!Molecular Structure
Chemical Reactions Analysis
4-(Methoxymethyl)-1-trityl-1H-imidazole can participate in various chemical reactions, including:
- Substitution Reactions : The methoxymethyl group can be replaced by other functional groups.
- Base-Catalyzed Hydrolysis : The compound can undergo hydrolysis under basic conditions, leading to the cleavage of the methoxymethyl group.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts within a specific temperature range (please refer to relevant literature).
- Solubility : It is soluble in organic solvents such as dichloromethane, acetone, and methanol.
- Stability : 4-(Methoxymethyl)-1-trityl-1H-imidazole is stable under standard laboratory conditions.
Safety And Hazards
- Safety Precautions : Handle the compound in a well-ventilated area, wear appropriate protective gear (gloves, goggles), and follow standard laboratory safety protocols.
- Hazards : Avoid inhalation, ingestion, or skin contact. The compound may be harmful if swallowed or absorbed through the skin.
Future Directions
Research on 4-(Methoxymethyl)-1-trityl-1H-imidazole continues to explore its applications in organic synthesis, drug development, and materials science. Future studies may focus on optimizing its synthesis, investigating novel reactions, and uncovering additional properties.
Please note that this analysis is based on available literature, and further research may provide additional insights. For more detailed information, consult relevant scientific papers and databases1234.
properties
IUPAC Name |
4-(methoxymethyl)-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-27-18-23-17-26(19-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGYYINHYJPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-1-trityl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





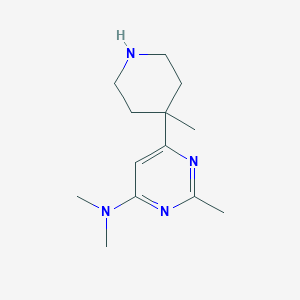
![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
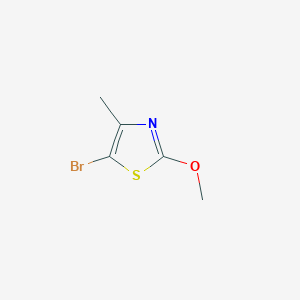
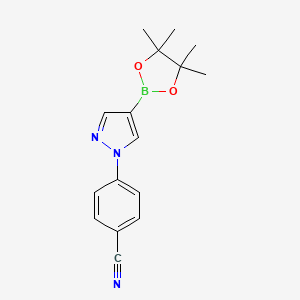
![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
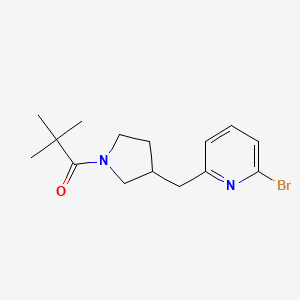
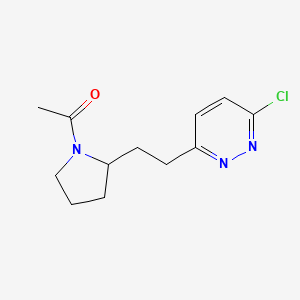
![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
